
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions . The molecule also contains a tert-butoxy group, which is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butoxy and ethoxy groups could potentially introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group in nicotinamide is typically quite stable, but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy and ethoxy groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
- Research on related nicotinamide derivatives has shown significant potential in antiprotozoal activity. Compounds similar to 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide have been synthesized and evaluated for their in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, demonstrating high efficacy. Additionally, some of these compounds showed curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).
Chemical Properties and Crystal Structures
- Studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and related compounds have provided insights into the molecular conformations and crystal structures of these nicotinamide derivatives. Understanding these properties is essential for applications in material science and pharmaceuticals (Cobo et al., 2008).
Catalysis and Asymmetric Hydrogenation
- Research involving tert-butylmethylphosphino groups, related to the tert-butoxy group in the compound of interest, has been pivotal in developing ligands for rhodium-catalyzed asymmetric hydrogenation. These advancements have significant implications for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Cancer Research and Apoptosis Induction
- N-phenyl nicotinamides, closely related to the compound , have been identified as potent inducers of apoptosis. These findings have potential applications in developing novel anticancer agents, highlighting the importance of such compounds in medical research (Cai et al., 2003).
Binding and Hydrolysis by Human Serum Albumin
- The interaction of nicotinate esters, which are structurally similar to the compound of interest, with human serum albumin has been studied. This research is crucial for understanding drug distribution and metabolism in the body (Steiner et al., 1992).
Drug Metabolism Inhibition
- Studies on nicotinamide and its derivatives, including those similar to the compound , have shown their ability to inhibit drug metabolism by liver microsomes. This is vital for understanding drug-drug interactions and optimizing pharmacotherapy (Sasame & Gillette, 1970).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-7-26(8-2)19-10-11-20(17(3)15-19)25-22(27)18-9-12-21(24-16-18)28-13-14-29-23(4,5)6/h9-12,15-16H,7-8,13-14H2,1-6H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTIIRXITOEWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
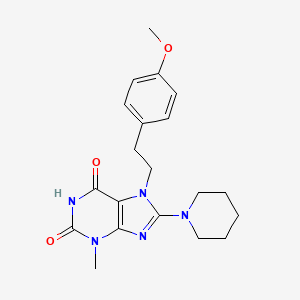
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)

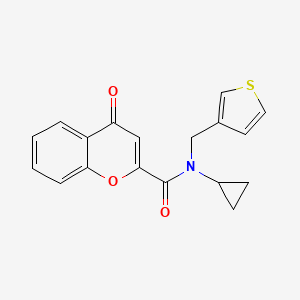
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

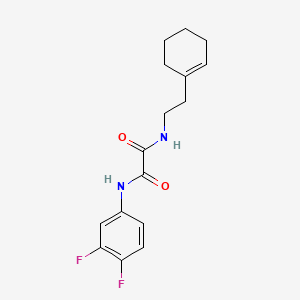
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)
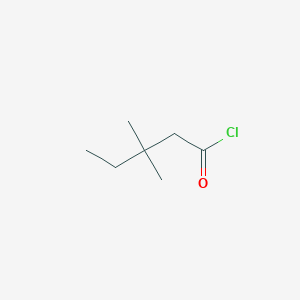
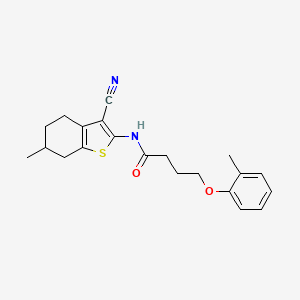
![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![7-(Bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)